molecular formula C17H10N2O3 B14741634 6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide CAS No. 6542-18-3

6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide

Cat. No.: B14741634
CAS No.: 6542-18-3
M. Wt: 290.27 g/mol
InChI Key: LIEVOVKYUNEGFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound .

Scientific Research Applications

6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide is unique due to its specific structural features and the range of reactions it can undergo.

Properties

CAS No.

6542-18-3

Molecular Formula

C17H10N2O3

Molecular Weight

290.27 g/mol

IUPAC Name

6,11-dioxonaphtho[2,3-b]indolizine-12-carboxamide

InChI

InChI=1S/C17H10N2O3/c18-17(22)12-11-7-3-4-8-19(11)14-13(12)15(20)9-5-1-2-6-10(9)16(14)21/h1-8H,(H2,18,22)

InChI Key

LIEVOVKYUNEGFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=C3C(=O)N

Origin of Product

United States

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